molecular formula C15H23NO2 B8226352 tert-Butyl 7-ethynyl-2-azaspiro[3.5]nonane-2-carboxylate

tert-Butyl 7-ethynyl-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B8226352
M. Wt: 249.35 g/mol
InChI Key: FXFMKMMGGBYUHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 7-ethynyl-2-azaspiro[3.5]nonane-2-carboxylate: is a chemical compound with the molecular formula C15H23NO2 It is a member of the azaspiro compound family, characterized by a spirocyclic structure containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-ethynyl-2-azaspiro[3.5]nonane-2-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis typically follows similar routes as described above, with optimization for large-scale production.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 7-ethynyl-2-azaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: The ethynyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted azaspiro compounds.

Scientific Research Applications

tert-Butyl 7-ethynyl-2-azaspiro[3.5]nonane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 7-ethynyl-2-azaspiro[3.5]nonane-2-carboxylate is not well-documented. similar compounds in the azaspiro family are known to interact with various molecular targets, including enzymes and receptors. The spirocyclic structure allows for unique interactions with biological targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

  • tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
  • tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate
  • tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate

Comparison:

Conclusion

tert-Butyl 7-ethynyl-2-azaspiro[3.5]nonane-2-carboxylate is a versatile compound with significant potential in various fields of scientific research. Its unique spirocyclic structure and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for drug development.

Properties

IUPAC Name

tert-butyl 7-ethynyl-2-azaspiro[3.5]nonane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-5-12-6-8-15(9-7-12)10-16(11-15)13(17)18-14(2,3)4/h1,12H,6-11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFMKMMGGBYUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC(CC2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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